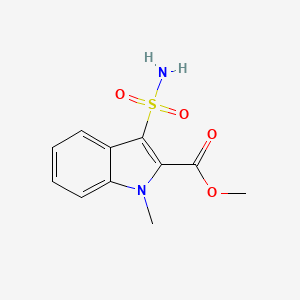

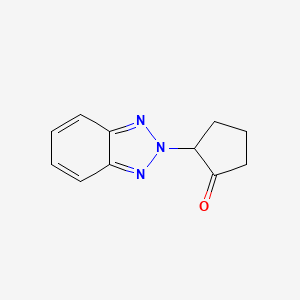

![molecular formula C16H17NO3 B2512457 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione CAS No. 1024174-12-6](/img/structure/B2512457.png)

2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” is a chemical compound with the molecular formula C16H17NO3 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” is based on its molecular formula, C16H17NO3 . The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione” include its molecular formula (C16H17NO3) and molecular weight (271.316) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization

- The compound 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione and its derivatives have been synthesized for various research purposes. For instance, the synthesis of 2-[(dimethylamino)methylene] cyclohexane-1,3-dione and its dimethyl derivative from 1,3-cyclohexanedione was detailed by Jeyachandran (2021) (Jeyachandran, 2021).

Chemical Reactions and Properties

- Research on 2-methyl-1,3-cyclohexanedione, a related compound, has shown its involvement in various chemical reactions and properties. For example, its crystal structure has been determined by X-ray methods, revealing molecules in the enolized form linked into planar chains by hydrogen bonds (Katrusiak, 1993) (Katrusiak, 1993). Additionally, the preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) from 1,3-cyclohexanedione has been documented, showing improved yield and purity through specific reaction conditions (Wang Li-xian & W. Hong, 2006) (Wang Li-xian & W. Hong, 2006).

Structural and Molecular Studies

- Studies on 2-methyl-1,3-cyclohexanedione have also focused on its structural and molecular aspects. An order-disorder phase transition was observed in its crystals, induced by ordering of methylene groups in the molecular ring (Katrusiak, 1993) (Katrusiak, 1993). This indicates a complex behavior of similar compounds under varying conditions.

Applications in Photochemical Processes

- The photochemistry of similar β-diketones, like 2,2,5,5-tetramethyl-1,3-cyclohexanedione, has been explored. These compounds exhibit rearrangements yielding enol δ-lactones upon photolysis, highlighting their potential in photochemical applications (Nozaki et al., 1967) (Nozaki et al., 1967).

Catalysis and Reaction Studies

- Research has also been conducted on the catalytic activities of compounds related to 2-methyl-1,3-cyclohexanedione. For example, studies on its hydrogenation properties have revealed high selectivity and unique kinetic parameters (Geneste et al., 1980) (Geneste et al., 1980). Such findings are crucial for understanding the reactivity and potential applications of 2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione in catalysis.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-7-15(19)14(16(20)8-10)9-17-13-5-3-12(4-6-13)11(2)18/h3-6,9-10,19H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONRXQUBREOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)

![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)

![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)

![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)